molecular formula C6H8O3 B045541 2-Oxo-cis-4-hexenoic acid CAS No. 17298-80-5

2-Oxo-cis-4-hexenoic acid

Cat. No.: B045541
CAS No.: 17298-80-5
M. Wt: 128.13 g/mol
InChI Key: XGNKMQBCAVIQOR-IHWYPQMZSA-N
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Description

cis-2-Oxohex-4-enoic acid: is an organic compound with the molecular formula C6H8O3. It is a monocarboxylic acid with a keto group at the second position and a double bond between the fourth and fifth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of cis-2-Oxohex-4-enoic acid typically involves large-scale hydrogenation processes using specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various oxidized derivatives of hexenoic acid

    Reduction Products: Hexenoic acid derivatives

Mechanism of Action

The mechanism of action of cis-2-Oxohex-4-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. It can also interact with cellular receptors and signaling pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

Uniqueness: cis-2-Oxohex-4-enoic acid is unique due to its specific configuration and the presence of both a keto group and a double bond. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

17298-80-5

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

(Z)-2-oxohex-4-enoic acid

InChI

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/b3-2-

InChI Key

XGNKMQBCAVIQOR-IHWYPQMZSA-N

SMILES

CC=CCC(=O)C(=O)O

Isomeric SMILES

C/C=C\CC(=O)C(=O)O

Canonical SMILES

CC=CCC(=O)C(=O)O

Synonyms

(Z)-2-Oxo-4-hexenoic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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